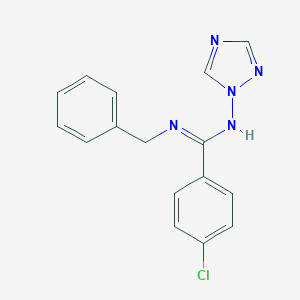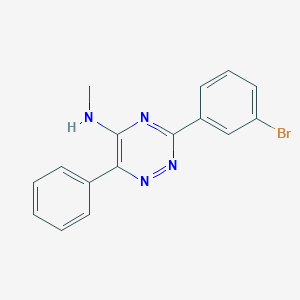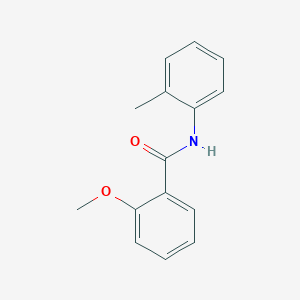
N'-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and fungi. It has been reported to inhibit the synthesis of DNA and RNA, which are essential for cell growth and division. It also disrupts the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is its high potency against cancer cells and fungi. It has also been reported to have low toxicity, which is desirable in drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide. One direction is to investigate its potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Another direction is to improve its solubility in water, which would make it more versatile in laboratory experiments. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells and fungi.
Conclusion:
In conclusion, N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is a promising compound with potential applications in various fields of scientific research. Its high potency against cancer cells and fungi, low toxicity, and anti-inflammatory and antioxidant properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells and fungi.
Synthesemethoden
The synthesis of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with benzyl azide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the desired product. This method has been reported to have a high yield and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to have significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also shown promising results in the treatment of fungal infections.
Eigenschaften
Molekularformel |
C16H14ClN5 |
|---|---|
Molekulargewicht |
311.77 g/mol |
IUPAC-Name |
N//'-benzyl-4-chloro-N-(1,2,4-triazol-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C16H14ClN5/c17-15-8-6-14(7-9-15)16(21-22-12-18-11-20-22)19-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,19,21) |
InChI-Schlüssel |
BTOIMOSJMVWYLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NN3C=NC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NN3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)

![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)

![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)

![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)




![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)